An In-depth Technical Guide to 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Its Isomers
An In-depth Technical Guide to 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Its Isomers
Introduction: Navigating the Isomeric Landscape
The nomenclature "2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine" specifies a distinct chemical structure. However, in chemical databases and commercial availability, closely related isomers are more frequently documented. This guide will first elucidate the principal structure corresponding to the requested name and then provide a comparative analysis of its more prominent isomers. This approach is designed to offer a comprehensive understanding of this chemical scaffold and its variations, which is crucial for unambiguous experimental design and interpretation in research and drug development.
The core structure consists of a propane backbone with a primary amine at one end, a pyrrolidine ring attached via its nitrogen to the other end, and a methyl group substituting the propane chain. The precise location of this methyl group defines the specific isomer.
Isomer Elucidation
For clarity, the three key isomers based on the placement of the methyl group are presented below. This guide will focus on the requested, yet less documented, Isomer A, while drawing comparative data from the more characterized Isomers B and C.
| Isomer | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| A | (Illustrative) | 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Not Assigned | C₈H₁₈N₂ | 142.24 |
| B | (Illustrative) | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | 34155-39-0 | C₈H₁₈N₂ | 142.24[1] |
| C | (Illustrative) | 3-(2-Methylpyrrolidin-1-yl)propan-1-amine | 904677-81-2 | C₈H₁₈N₂ | 142.24[2] |
Section 1: Chemical Profile of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine (Isomer A)
This section details the predicted and calculated properties of the primary topic of this guide. As this specific isomer is not widely cataloged, these properties are derived from established chemical principles and data from analogous structures.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₈N₂ | - |
| Molecular Weight | 142.24 g/mol | [3] |
| Boiling Point | ~180-195 °C | Estimated based on isomeric data and similar amines. |
| Density | ~0.88 - 0.92 g/cm³ | Estimated based on analogous structures. |
| pKa (Primary Amine) | ~10.2 - 10.6 | Typical for a primary aliphatic amine. |
| pKa (Pyrrolidine Nitrogen) | ~11.0 - 11.4 | Pyrrolidine is a strongly basic secondary amine. |
| LogP | ~0.9 - 1.4 | Calculated based on structure; indicates moderate lipophilicity. |
| Solubility | Soluble in water and polar organic solvents. | Expected due to the presence of two amine functionalities capable of hydrogen bonding. |
Section 2: Synthesis and Manufacturing
A practical synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be envisioned through several reliable routes. Below is a proposed two-step synthesis starting from a commercially available precursor, 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol. This method involves the conversion of the primary alcohol to a primary amine, a common transformation in organic synthesis.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target amine from its corresponding alcohol.
Detailed Experimental Protocol (Proposed)
Expertise & Rationale: This protocol employs a robust and high-yielding two-step sequence. The alcohol is first converted to a tosylate, which is an excellent leaving group. This facilitates a clean SN2 reaction with sodium azide. The subsequent reduction of the azide to the primary amine with a powerful reducing agent like LiAlH4 is a standard and efficient transformation.[4][5]
Step 1: Synthesis of 2-methyl-3-(pyrrolidin-1-yl)propyl 4-methylbenzenesulfonate (Tosyl Ester Intermediate)
-
To a solution of 2-methyl-3-(pyrrolidin-1-yl)propan-1-ol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous copper (II) sulfate solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Dissolve the crude tosyl ester from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (1.5 eq) and heat the mixture to 80 °C, stirring overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Caution: Organic azides can be explosive. Handle with care and avoid concentrating to dryness. The ether solution of the azide intermediate is carried directly to the next step.
-
To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add the ether solution of the azide intermediate dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation or column chromatography to yield the final product.
Section 3: Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the structure of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and established spectroscopic principles for aliphatic amines.[2][3][6]
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 - 2.7 | m | 4H | Pyrrolidine CH₂ (adjacent to N) | Protons on carbons alpha to the pyrrolidine nitrogen. |
| ~2.3 - 2.5 | m | 2H | CH₂-N (pyrrolidine) | Protons on the propane chain adjacent to the pyrrolidine nitrogen. |
| ~2.6 - 2.8 | m | 2H | CH₂-NH₂ | Protons on the propane chain adjacent to the primary amine. |
| ~1.8 - 2.0 | m | 1H | CH-CH₃ | Methine proton on the propane chain. |
| ~1.6 - 1.8 | m | 4H | Pyrrolidine CH₂ (beta to N) | Protons on carbons beta to the pyrrolidine nitrogen. |
| ~1.2 - 1.5 | br s | 2H | NH₂ | Primary amine protons; signal is broad and may exchange with D₂O. |
| ~0.9 - 1.0 | d | 3H | CH₃ | Doublet due to coupling with the adjacent methine proton. |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55 - 60 | Pyrrolidine CH₂ (adjacent to N) | Carbons alpha to the pyrrolidine nitrogen. |
| ~58 - 63 | CH₂-N (pyrrolidine) | Carbon on the propane chain attached to the pyrrolidine. |
| ~45 - 50 | CH₂-NH₂ | Carbon on the propane chain attached to the primary amine. |
| ~35 - 40 | CH-CH₃ | Methine carbon on the propane chain. |
| ~22 - 25 | Pyrrolidine CH₂ (beta to N) | Carbons beta to the pyrrolidine nitrogen. |
| ~15 - 20 | CH₃ | Methyl carbon. |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| 3300 - 3500 | N-H stretch | Medium, Sharp (two bands) | Characteristic "doublet" for a primary amine (symmetric and asymmetric stretches).[2] |
| 2850 - 2960 | C-H stretch | Strong | Aliphatic C-H bonds. |
| 1580 - 1650 | N-H bend (scissoring) | Medium | Characteristic for a primary amine.[2] |
| 1020 - 1250 | C-N stretch | Medium | Aliphatic amine C-N bond vibrations.[2] |
| 665 - 910 | N-H wag | Broad, Strong | Out-of-plane bending for a primary amine.[2] |
Mass Spectrometry (Predicted EI Fragmentation)
The molecular ion (M⁺) peak is expected at m/z = 142. Due to the nitrogen rule, the molecular weight is even, consistent with the presence of two nitrogen atoms. The most significant fragmentation is expected to be α-cleavage adjacent to the nitrogen atoms.[1][7][8]
-
α-cleavage at the primary amine: Loss of the C₇H₁₅N radical would lead to a fragment at m/z = 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.
-
α-cleavage at the pyrrolidine ring: Cleavage of the propane chain would lead to a fragment at m/z = 70 (pyrrolidine ring fragment) or m/z = 127 (loss of a methyl radical from the propane chain adjacent to the pyrrolidine).
Section 4: Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its rigid, three-dimensional structure is ideal for creating specific interactions with biological targets. The diamine motif present in 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine makes it a valuable building block for synthesizing compounds targeting a wide range of receptors and enzymes.
Potential as a CNS-Active Scaffold
The structural features of this molecule, particularly the tertiary amine of the pyrrolidine and the primary amine on a flexible chain, are common in centrally acting agents. For instance, a related structure, PF-04455242, which incorporates a 2-methyl-propan-1-amine moiety, is a high-affinity antagonist for the κ-opioid receptor (KOR), with potential applications in treating depression and addiction disorders. This suggests that derivatives of 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine could be explored for similar neurological targets.
Role in Drug Discovery Workflow
Caption: Role of the target scaffold in a typical drug discovery pipeline.
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine. Therefore, the following information is compiled from the SDS of pyrrolidine and closely related aliphatic amines.[10][11] This compound should be handled with extreme care by trained professionals only.
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]
-
Byju's. (2021, June 10). Structural analysis of amines. Retrieved from [Link]
-
Zhang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules, 28(19), 6969. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Yang, B., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering, 6(4), 5559-5564. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Chemistry Steps. (2023, December 21). Alcohols to Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
Sources
- 1. jove.com [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Does amine show on ¹³C NMR and ¹H NMR spectra? | Filo [askfilo.com]
- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. projectguru.in [projectguru.in]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
(Illustrative)
(Illustrative)